molecular formula C20H21ClFN5O B279651 N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide

N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide

Numéro de catalogue: B279651
Poids moléculaire: 401.9 g/mol
Clé InChI: JEFAQXDDIBDQAD-CMDGGOBGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide, commonly known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis. CFTRinh-172 has been shown to selectively inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes.

Mécanisme D'action

N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 selectively inhibits the N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide protein by binding to a specific site on the protein, known as the regulatory domain. This prevents the this compound protein from opening and allowing chloride ions to pass through the cell membrane. N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 has been shown to be highly selective for the this compound protein, and does not affect other chloride channels or ion transporters.
Biochemical and Physiological Effects:
N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 can increase the stability of mutant this compound proteins, and can also reduce the activity of other proteins that interact with this compound. In vivo studies have shown that N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 can improve lung function in animal models of cystic fibrosis, and can also reduce the severity of diarrhea in animal models of secretory diarrhea.

Avantages Et Limitations Des Expériences En Laboratoire

N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 has several advantages for use in lab experiments. It is a highly selective inhibitor of the N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide protein, and does not affect other chloride channels or ion transporters. It is also relatively easy to synthesize, and can be obtained in high purity. However, N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 has some limitations for use in lab experiments. It is not a reversible inhibitor, meaning that its effects cannot be easily reversed once it has bound to the this compound protein. It also has a relatively short half-life in vivo, which can limit its therapeutic potential.

Orientations Futures

There are several future directions for research on N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172. One area of research is the development of more potent and selective inhibitors of the N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide protein. Another area of research is the optimization of the synthesis of N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172, to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172, and to determine its potential therapeutic applications in other diseases.

Méthodes De Synthèse

The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 involves several steps, including the preparation of the key intermediate 2-chloro-6-fluorobenzylamine, which is then reacted with 3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl chloride to form the final product. The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.

Applications De Recherche Scientifique

N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the lungs, pancreas, and other organs, and is caused by mutations in the N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide gene. N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 has been shown to selectively inhibit the mutant this compound protein, which is responsible for the symptoms of cystic fibrosis. N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamideinh-172 has also been studied for its potential use in other diseases, such as polycystic kidney disease and secretory diarrhea.

Propriétés

Formule moléculaire

C20H21ClFN5O

Poids moléculaire

401.9 g/mol

Nom IUPAC

(E)-N-[1-[(2-chloro-6-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(1,5-dimethylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C20H21ClFN5O/c1-12-20(24-19(28)9-8-15-10-23-26(4)13(15)2)14(3)27(25-12)11-16-17(21)6-5-7-18(16)22/h5-10H,11H2,1-4H3,(H,24,28)/b9-8+

Clé InChI

JEFAQXDDIBDQAD-CMDGGOBGSA-N

SMILES isomérique

CC1=C(C=NN1C)/C=C/C(=O)NC2=C(N(N=C2C)CC3=C(C=CC=C3Cl)F)C

SMILES

CC1=C(C=NN1C)C=CC(=O)NC2=C(N(N=C2C)CC3=C(C=CC=C3Cl)F)C

SMILES canonique

CC1=C(C=NN1C)C=CC(=O)NC2=C(N(N=C2C)CC3=C(C=CC=C3Cl)F)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.